1,1,2-Trifluorobut-1-en-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

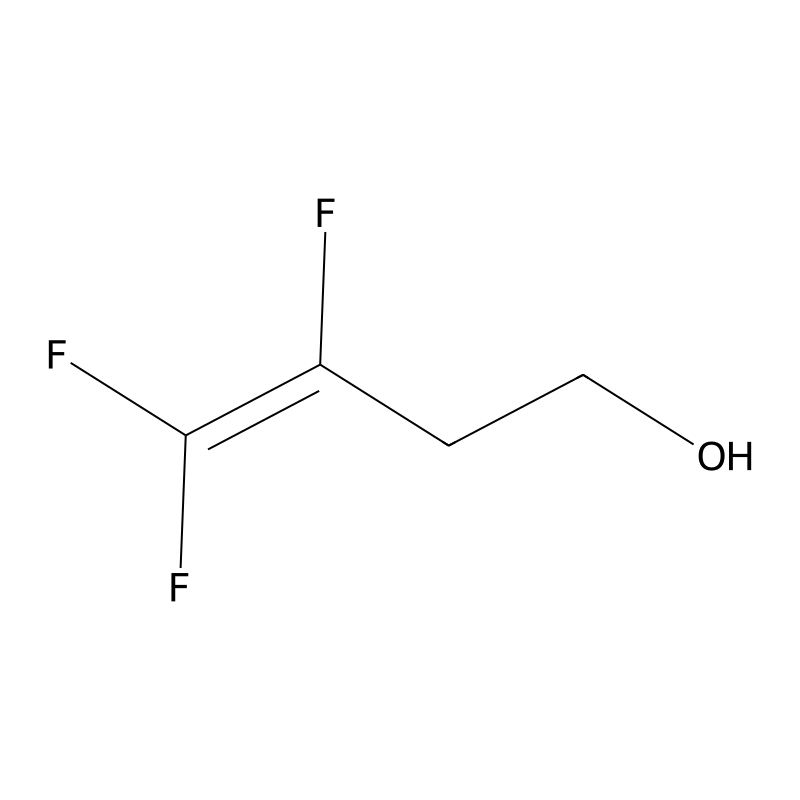

1,1,2-Trifluorobut-1-en-4-ol is a fluorinated organic compound characterized by the presence of three fluorine atoms and a hydroxyl group. Its chemical formula is C4H5F3O, and it has a CAS number of 97168-13-3. This compound features a butene backbone with a double bond between the first and second carbon atoms, and the hydroxyl group is attached to the fourth carbon. The trifluoromethyl group significantly influences its physical and chemical properties, making it a subject of interest in various chemical research applications.

Currently, there is no documented information on the specific mechanism of action of 3,4,4-Trifluorobut-3-en-1-ol in any biological system.

- Skin and eye irritation: Fluorinated compounds can irritate the skin and eyes upon contact [].

- Inhalation hazard: Inhalation may cause respiratory irritation [].

- Flammability: Information on flammability is limited, but it's advisable to handle it away from heat sources until flammability data becomes available.

Potential Applications:

Based on its chemical structure, 3,4,4-Trifluorobut-3-en-1-ol possesses some functional groups that might be of interest for scientific research. Here are some potential applications:

- Organic Synthesis: The presence of a double bond (C=C) and an alcohol group (OH) suggests 3,4,4-Trifluorobut-3-en-1-ol could be a useful building block for organic synthesis. Researchers might explore its use in the creation of more complex molecules with specific properties PubChem: .

- Fluorine Chemistry: The three fluorine atoms (F) on the molecule could be of interest in research related to fluorine chemistry. Fluorine's unique properties can be beneficial in various applications, and researchers might investigate how the fluorine atoms in 3,4,4-Trifluorobut-3-en-1-ol influence its reactivity or other properties.

Synthesis of 1,1,2-trifluorobut-1-en-4-ol can be achieved through several methods:

- Fluorination of Butenols: The compound can be synthesized by introducing fluorine atoms into butenols using fluorinating agents under controlled conditions.

- Rearrangement Reactions: Starting from simpler fluorinated precursors, rearrangement reactions can yield 1,1,2-trifluorobut-1-en-4-ol through appropriate catalytic conditions.

- Electrophilic Addition: The reaction of trifluoromethylated alkenes with nucleophiles can also lead to the formation of this compound .

Several compounds share structural similarities with 1,1,2-trifluorobut-1-en-4-ol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Bromo-1,1,2-trifluorobut-1-ene | Halogenated alkene | Contains bromine instead of hydroxyl group |

| 3-Fluoro-2-butenal | Aldehyde | Features an aldehyde functional group |

| Trifluoroethanol | Alcohol | Simpler structure with only two carbon atoms |

Uniqueness: 1,1,2-Trifluorobut-1-en-4-ol stands out due to its combination of trifluoromethyl and hydroxyl functionalities on a butene backbone. This specific arrangement allows for diverse reactivity patterns not found in simpler fluorinated alcohols or alkenes.

XLogP3

GHS Hazard Statements

H225 (50%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant